N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide
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Overview
Description
N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, such as 3-bromo-4-cyanobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include:
Dehydration: Dehydration of precursor compounds to form the intermediate.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and pyridine moieties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound containing a trifluoromethyl group, used in similar applications.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide is unique due to its specific combination of a trifluoromethyl group, phenyl ring, pyridine ring, and prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[5-[3-(trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c1-2-14(21)20-13-7-6-11(9-19-13)10-4-3-5-12(8-10)15(16,17)18/h2-9H,1H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZHSBAZPVANNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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